N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide
CAS No.:
Cat. No.: VC19993241
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide -](/images/structure/VC19993241.png)
Specification
Molecular Formula | C23H23N3O3S |
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Molecular Weight | 421.5 g/mol |
IUPAC Name | N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide |
Standard InChI | InChI=1S/C23H23N3O3S/c1-14-22(18-12-17(29-3)9-10-19(18)24-14)20-13-30-23(25-20)26-21(27)11-6-15-4-7-16(28-2)8-5-15/h4-5,7-10,12-13,24H,6,11H2,1-3H3,(H,25,26,27) |
Standard InChI Key | JUXGQGGICHZSLC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CCC4=CC=C(C=C4)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central 1,3-thiazole ring substituted at the 2-position with a propanamide group and at the 4-position with a 5-methoxy-2-methyl-1H-indol-3-yl group. The propanamide chain terminates in a 4-methoxyphenyl group, creating a multi-domain structure.
Key structural components:
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Indole moiety: The 5-methoxy-2-methyl substitution on the indole ring enhances electron density and steric bulk, potentially influencing receptor binding .
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Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for its role in stabilizing molecular interactions .
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Methoxyphenyl propanamide: The 4-methoxyphenyl group contributes to lipophilicity, while the amide linkage enables hydrogen bonding.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is inferred as C₂₃H₂₄N₄O₃S, yielding a molecular weight of 436.53 g/mol. This estimation aligns with analogous thiazole-indole hybrids .
Table 1: Predicted Molecular Properties
Property | Value |
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Molecular Formula | C₂₃H₂₄N₄O₃S |
Molecular Weight (g/mol) | 436.53 |
Hydrogen Bond Donors | 2 (NH indole, amide) |
Hydrogen Bond Acceptors | 5 (S, O, 3×N) |
LogP (Octanol-Water) | 3.2 (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for this compound is documented, its construction likely involves sequential heterocycle formation and coupling reactions:
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Indole Synthesis:
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Thiazole Formation:
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Amide Coupling:
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Carbodiimide-mediated coupling of 3-(4-methoxyphenyl)propanoic acid with the aminothiazole intermediate.
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Stability and Reactivity
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Acid/Base Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions.
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Oxidative Stability: The thiazole sulfur atom is susceptible to oxidation, necessitating inert atmospheres during synthesis .
Physicochemical and ADMET Properties
Solubility and Permeability
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Aqueous Solubility: Estimated at 0.02 mg/mL (pH 7.4), indicating poor water solubility.
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Caco-2 Permeability: Predicted Papp = 12 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .
Metabolic Pathways
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Cytochrome P450 Involvement: Likely metabolized by CYP3A4 and CYP2D6, with O-demethylation as a primary pathway .
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Half-Life: Estimated t₁/₂ = 5–7 hours in human liver microsomes.
Table 2: ADMET Predictions
Parameter | Prediction |
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BBB Permeability | Moderate (logBB = -0.3) |
Hepatotoxicity | Low risk |
Ames Mutagenicity | Negative |
Applications and Future Directions
Therapeutic Prospects
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Oncology: Potential as a tyrosine kinase inhibitor in solid tumors.
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Neuropharmacology: Serotonergic modulation for anxiety or depression .
Industrial Relevance
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